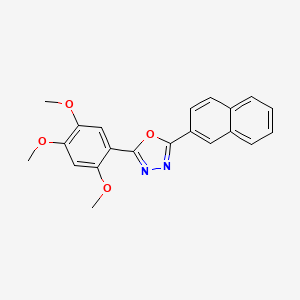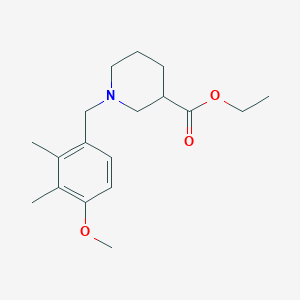![molecular formula C23H32N2O B4928042 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PEPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of these receptors, 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can increase the strength of synaptic connections and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can enhance synaptic transmission and plasticity in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are involved in synaptic connectivity. Additionally, 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the AMPA receptor. This allows researchers to selectively target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is that it may not accurately reflect the effects of endogenous glutamate on the brain's glutamatergic system. Additionally, the optimal dosage and administration of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol may vary depending on the specific experimental protocol.
Orientations Futures
There are several promising directions for future research on 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the glutamatergic system for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the optimal dosage and administration of 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol for specific experimental protocols.
Méthodes De Synthèse
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can be synthesized through a series of chemical reactions involving piperazine, phenylethylamine, and phenylpropylamine. The exact synthesis method may vary depending on the specific laboratory protocol, but the general approach involves the condensation of the three starting materials under controlled conditions to yield the final product.
Applications De Recherche Scientifique
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on the brain's glutamatergic system, which regulates neural activity and synaptic plasticity. This makes it a promising candidate for the development of new drugs that target these systems.
Propriétés
IUPAC Name |
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-19-14-23-20-24(15-7-12-21-8-3-1-4-9-21)17-18-25(23)16-13-22-10-5-2-6-11-22/h1-6,8-11,23,26H,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBGLPRJSPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)



![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)

![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
